Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate
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Overview
Description
Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a cyclopropylmethyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the furan ring, followed by the introduction of the cyclopropylmethyl group and other functional groups through a series of reactions. Key steps may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step often involves the use of cyclopropylmethyl halides in the presence of a base.
Functional Group Modifications: Various functional groups are introduced through reactions such as esterification, amidation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are utilized under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[[[2-(cyclopropylmethyl)-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate
- Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-ethylfuran-3-carboxylate
Uniqueness
Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate is unique due to the presence of the methoxy group and the specific arrangement of its functional groups. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-10-14(16(19)21-3)7-13(22-10)9-17-8-12(15(18)20-2)6-11-4-5-11/h7,11-12,17H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOYQACAUTKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNCC(CC2CC2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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